Ombrabulin Hydrochloride

Sarcoma Phase III Clinical Trial Vascular Disrupting Agent

Ombrabulin hydrochloride (AVE8062/AC7700) is a water-soluble serine amide prodrug of combretastatin A-4 that overcomes the instability and poor solubility of the parent natural product (20 mg/mL in H₂O vs. negligible for CA-4). It binds the colchicine site on β-tubulin to trigger mitotic arrest and acute vascular collapse in solid tumors. As the only VDA to complete a randomized Phase III trial in advanced soft-tissue sarcoma (HR 0.76 for PFS with cisplatin), ombrabulin offers a clinically validated mechanism for preclinical oncology programs. Standard in vivo efficacy is achieved at 30 mg/kg i.p. twice weekly in ovarian and other xenograft models.

Molecular Formula C21H27ClN2O6
Molecular Weight 438.9 g/mol
CAS No. 253609-44-8
Cat. No. B8069311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmbrabulin Hydrochloride
CAS253609-44-8
Molecular FormulaC21H27ClN2O6
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl
InChIInChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H/b6-5-;/t15-;/m0./s1
InChIKeyUQNRTPFLTRZEIM-MRWUDIQNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ombrabulin Hydrochloride (CAS 253609-44-8): A Water-Soluble Tubulin-Targeting Vascular Disrupting Agent


Ombrabulin hydrochloride, also designated AVE8062 or AC7700, is the hydrochloride salt of a synthetic, water-soluble analogue of combretastatin A-4 (CA-4), a naturally occurring cis-stilbene derived from Combretum caffrum [1]. It belongs to the class of small-molecule vascular disrupting agents (VDAs) and functions by binding to the colchicine-binding site on the β-tubulin subunit of endothelial cell microtubules, thereby inhibiting tubulin polymerization, inducing mitotic arrest, and triggering endothelial cell apoptosis, which culminates in the acute collapse of established tumor vasculature and extensive intratumoral necrosis [2].

Why Ombrabulin Hydrochloride Cannot Be Interchanged with Generic CA-4 Analogs or Other Vascular Disrupting Agents


Although ombrabulin shares a core mechanism of action with the parent natural product combretastatin A-4 (CA-4) and its phosphate prodrug CA-4P, generic substitution is precluded by quantifiable differences in chemical stability, solubility, and resultant clinical pharmacokinetics. While CA-4 exhibits potent tubulin-binding activity (Ki ≈ 1.1 µM, IC50 ≈ 2–3 µM for polymerization) , its poor aqueous solubility and inherent chemical instability (isomerization from the active cis-configuration to the less active trans-form upon exposure to light or heat) historically demanded the development of alternative prodrug strategies [1]. Ombrabulin hydrochloride represents a structurally distinct, water-soluble serine amide prodrug (20 mg/mL solubility in H₂O) that overcomes these limitations, enabling straightforward intravenous administration without complex formulation vehicles . Furthermore, among clinical-stage VDAs, ombrabulin is differentiated by its distinct prodrug activation kinetics and has progressed to randomized Phase III evaluation in advanced soft-tissue sarcoma, a regulatory milestone not uniformly achieved across all VDA candidates [2].

Quantitative Differentiation of Ombrabulin Hydrochloride: Direct Comparative Evidence for Scientific Selection


Clinical Progression-Free Survival Benefit in Advanced Soft-Tissue Sarcoma: Randomized Phase III Data vs. Placebo

In a multinational, randomized, double-blind, placebo-controlled Phase III study (NCT00699517) involving 355 patients with advanced soft-tissue sarcoma after failure of anthracycline and ifosfamide, the addition of ombrabulin to cisplatin significantly improved median progression-free survival (PFS) compared to placebo plus cisplatin [1]. The hazard ratio for progression or death was 0.76 (95% CI: 0.59–0.98; p=0.0302).

Sarcoma Phase III Clinical Trial Vascular Disrupting Agent Combination Chemotherapy

Potent Antiproliferative Activity Against Tumor and Endothelial Cells: IC50 Comparison with Docetaxel Combination

Ombrabulin demonstrates potent, single-digit to low double-digit nanomolar inhibitory activity against both tumor and endothelial cells . Importantly, the combination of ombrabulin with docetaxel significantly reduces the IC50 compared to either agent alone across all tested cell lines (p<0.005) .

Ovarian Cancer Tubulin Polymerization IC50 Endothelial Cells

In Vivo Tumor Growth Inhibition in Ovarian Cancer Xenograft: Dose-Response Quantification

In the HeyA8 ovarian cancer xenograft model, ombrabulin therapy at 30 mg/kg administered intraperitoneally twice weekly for three weeks resulted in a 65% reduction in tumor weight compared to vehicle control (p<0.02) . Doses higher than 30 mg/kg (up to 100 mg/kg) did not yield significantly greater antitumor efficacy .

Ovarian Cancer Xenograft Model Tumor Necrosis In Vivo Efficacy

Clinical Pharmacokinetics: Defined Prodrug-to-Active-Metabolite Conversion Kinetics

Ombrabulin undergoes rapid conversion to its active metabolite RPR258063 following intravenous administration. In a Phase I study of 105 patients, ombrabulin exhibited a half-life of 17 minutes, while the active metabolite RPR258063 demonstrated a half-life of 8.7 hours [1]. Both the prodrug and the active metabolite displayed dose-proportional exposure [1].

Pharmacokinetics Prodrug Metabolism Half-Life Phase I Clinical Trial

Cardiovascular Safety Profile: Absence of Clinically Significant QTc Prolongation or LVEF Decrease

In the Phase I dose-escalation study of 105 patients, no clinically significant QTc prolongations or decreases in left ventricular ejection fraction (LVEF) were observed across the evaluated dose range (6–60 mg/m²) [1]. This stands in contrast to the class-wide cardiovascular toxicity burden documented for VDAs, which has included hypertension, ischemia, arrhythmias, and in some cases dose-limiting cardiac events leading to discontinuation of development for agents such as ZD6126 [2].

Cardiotoxicity Safety Pharmacology QTc Interval LVEF

Validated Research and Preclinical Application Scenarios for Ombrabulin Hydrochloride


Preclinical Evaluation of Vascular Disruption in Established Tumor Xenografts

Use ombrabulin at 30 mg/kg i.p. twice weekly in ovarian cancer (HeyA8) or analogous solid tumor xenograft models to achieve a 65% reduction in tumor weight relative to vehicle control . This dose has been optimized through dose-escalation studies and represents the inflection point of maximal efficacy with minimal toxicity in murine systems .

In Vitro Synergy Studies with Taxane Chemotherapeutics

Employ ombrabulin at IC50 concentrations ranging from 7–20 nM for tumor cell lines or 10 nM for endothelial cells to demonstrate synergistic enhancement of docetaxel cytotoxicity (2- to 4-fold reduction in docetaxel IC50; p<0.005) . This provides a quantitative framework for designing combination therapy experiments.

Pharmacodynamic Biomarker Assessment Following Vascular Disruption

Collect circulating endothelial cell (CEC), VEGF, and MMP-9 levels at 6–10 hours post-ombrabulin infusion to monitor pharmacodynamic response, as these biomarkers demonstrated statistically significant increases in a subset of patients in Phase I evaluation [1].

Experimental Combination with Platinum-Based Chemotherapy

Design preclinical or clinical protocols incorporating ombrabulin (25 mg/m²) with cisplatin (75 mg/m²) every 3 weeks, based on the statistically significant PFS improvement (HR 0.76) demonstrated in the randomized Phase III sarcoma trial [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ombrabulin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.